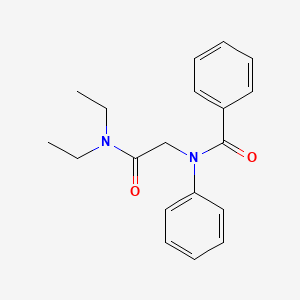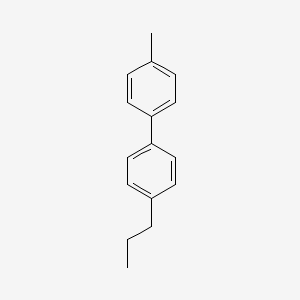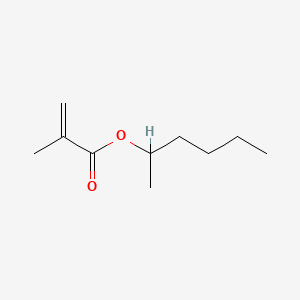
N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group, an acetyloxy group, and a phenoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through esterification reactions, often using acetic acid and a suitable catalyst.
Attachment of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated aromatic compound.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more reduced form, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can be compared to other similar compounds, such as:
N-(4-Phenoxyphenyl)acetamide: Lacks the acetyloxy group, which may affect its reactivity and applications.
N-(Acetyloxy)-N-phenylacetamide: Lacks the phenoxyphenyl group, potentially altering its biological activity.
The uniqueness of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
71708-97-9 |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
(N-acetyl-4-phenoxyanilino) acetate |
InChI |
InChI=1S/C16H15NO4/c1-12(18)17(21-13(2)19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-11H,1-2H3 |
Clé InChI |
AXPFYEJZVXEOHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


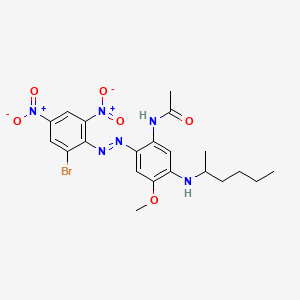

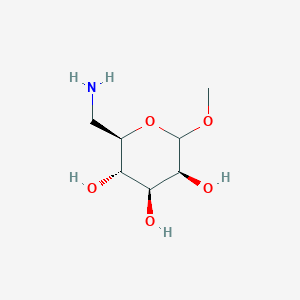
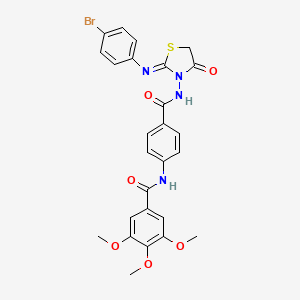

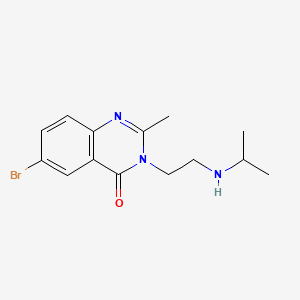
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
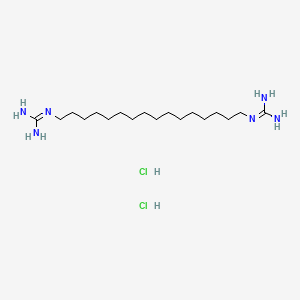
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
